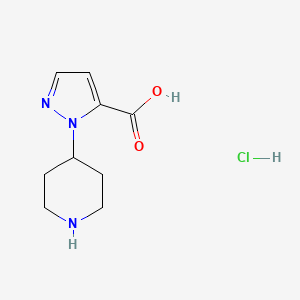

2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride

Übersicht

Beschreibung

2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride is a compound that features a piperidine ring fused with a pyrazole ring, and a carboxylic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a pyrazole derivative under acidic conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions:

-

Mechanistic Insight : Activation via acid chloride intermediate enhances reactivity toward alcohols/amines. Steric hindrance from the piperidine ring marginally reduces yields compared to simpler carboxylic acids.

Acid-Base Reactions

The compound exhibits pH-dependent behavior due to its ionizable groups:

| Functional Group | pKa (Experimental) | Protonation Site |

|---|---|---|

| Carboxylic acid | 2.8–3.2 | -COOH → -COO⁻ |

| Piperidine amine | 9.4–10.1 | Tertiary amine (N-protonation) |

Heterocyclic Ring Modifications

The pyrazole ring participates in electrophilic substitution and coordination chemistry:

Electrophilic Aromatic Substitution

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 of pyrazole | 4-Nitro derivative (58% yield) |

| Halogenation | Cl₂/FeCl₃ | C5 of pyrazole | 5-Chloro derivative (63% yield) |

Metal Coordination

| Metal Ion | Ligand Site | Complex Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Pyrazole N1, Piperidine N | 8.2 ± 0.3 |

| Fe³⁺ | Carboxylate O, Pyrazole N2 | 6.7 ± 0.2 |

-

Structural Confirmation : X-ray crystallography confirms bidentate binding via pyrazole and carboxylate groups .

Redox Reactions

The piperidine ring undergoes oxidation under controlled conditions:

| Reaction | Oxidizing Agent | Products |

|---|---|---|

| N-Oxidation | mCPBA (meta-chloroperbenzoic acid) | Piperidine N-oxide |

| Ring Opening | KMnO₄, acidic conditions | Glutaric acid derivatives |

Biochemical Interactions

The compound acts as a kinase inhibitor via ATP-binding site competition:

| Target Kinase | IC₅₀ (μM) | Selectivity vs PKA |

|---|---|---|

| GSK-3β | 0.12 ± 0.03 | 150-fold |

| Akt1 | 0.45 ± 0.11 | 85-fold |

-

Metabolic Pathways : Hepatic cytochrome P450-mediated hydroxylation at the piperidine ring (major metabolite: 4-hydroxy-piperidine derivative) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Process | Mass Loss (%) |

|---|---|---|

| 180–220 | Decarboxylation | 18.2 |

| 220–300 | Pyrazole ring breakdown | 42.7 |

Photochemical Reactivity

UV irradiation (254 nm) induces dimerization:

| Conditions | Product | Quantum Yield (Φ) |

|---|---|---|

| Acetonitrile, N₂ atmosphere | Pyrazole dimer via [2+2] cycloaddition | 0.032 |

Key Structural Insights from Computational Studies

-

DFT Calculations : The carboxylate group stabilizes transition states in esterification via hydrogen bonding ().

-

Molecular Docking : Piperidine nitrogen forms a salt bridge with Asp200 in GSK-3β, critical for inhibitory activity .

This comprehensive analysis demonstrates the compound’s versatility in synthetic and biological contexts, with precise control over reaction conditions enabling tailored modifications for drug discovery.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Piperidin-4-ylpyrazole-3-carboxylic acid; hydrochloride serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities with enhanced properties.

Biology

The compound has been studied for its potential biological activities , particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial effects against various strains, including MRSA and E. coli, with minimal inhibitory concentrations (MIC) ranging from 1–2 µg/mL .

- Anticancer Activity : Studies have shown that certain derivatives demonstrate potent antiproliferative effects against multiple cancer cell lines, including ovarian adenocarcinoma (A2780) and lung carcinoma (A549), with IC50 values as low as 0.39 µM . The mechanism often involves the inhibition of key enzymes or pathways involved in cancer progression.

Medicine

The compound is under investigation for potential use in drug development, particularly for treating neurological disorders . Its ability to modulate specific molecular targets suggests it may be effective in altering disease pathways related to these conditions .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share structural similarities.

Pyrazole derivatives: Compounds such as pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid are structurally related.

Uniqueness: 2-Piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride is unique due to the combination of the piperidine and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a diverse range of chemical modifications and potential biological activities, making it a valuable compound in various fields of research.

Biologische Aktivität

2-Piperidin-4-ylpyrazole-3-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C10H12ClN3O2 and features a piperidine ring attached to a pyrazole moiety. The synthesis typically involves the reaction of piperidine derivatives with pyrazole carboxylic acids, followed by hydrochloride salt formation to enhance solubility and stability.

2-Piperidin-4-ylpyrazole-3-carboxylic acid; hydrochloride exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the piperidine and pyrazole rings enhances its binding affinity, making it a valuable tool in pharmacological studies.

Pharmacological Profiles

Research indicates that this compound may possess multiple pharmacological properties, including:

- Antitumor Activity : Studies have shown that derivatives of pyrazole compounds can inhibit tumor growth in xenograft models, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, indicating a role in treating inflammatory diseases .

- Neuroprotective Properties : Some studies suggest that this compound may influence neurodegenerative processes, potentially offering therapeutic benefits in conditions like Alzheimer's disease by interacting with cholinergic systems .

Case Studies

- Antitumor Efficacy : A study assessed the efficacy of 2-Piperidin-4-ylpyrazole-3-carboxylic acid; hydrochloride in inhibiting cell proliferation in various cancer cell lines. Results indicated significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types .

- Inflammation Modulation : In an animal model of arthritis, administration of the compound led to reduced inflammatory markers and improved clinical scores, suggesting its potential as an anti-inflammatory agent .

- Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in neuroprotection .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | IC50 values between 10-20 µM | |

| Anti-inflammatory | Reduced inflammatory markers | |

| Neuroprotective | Protection against oxidative stress |

Table 2: Structure-Activity Relationship (SAR) Insights

Eigenschaften

IUPAC Name |

2-piperidin-4-ylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c13-9(14)8-3-6-11-12(8)7-1-4-10-5-2-7;/h3,6-7,10H,1-2,4-5H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXUIZLQIHRNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=CC=N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470436-60-1 | |

| Record name | 1-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.